molecular formula Gd+2 B1250957 Gadolinium(2+)

Gadolinium(2+)

Cat. No.: B1250957
M. Wt: 157.2 g/mol
InChI Key: UVTDZAPQOTUWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gadolinium(2+) represents a less common oxidation state of the rare earth element gadolinium, which is most frequently encountered and commercially available in its stable +3 state (Gd 3+ ) . The Gd 2+ ion is of significant interest in fundamental chemical and materials science research due to its distinct electronic configuration and magnetic properties compared to the trivalent ion. Research-grade Gadolinium(2+) compounds are valuable tools for exploring redox chemistry, electronic behavior in solid-state materials, and the synthesis of novel molecular magnets . In its predominant +3 state, gadolinium is renowned for its exceptional paramagnetic properties, possessing seven unpaired electrons that make it highly effective for enhancing contrast in Magnetic Resonance Imaging (MRI) . While Gadolinium(3+)-based contrast agents (GBCAs) are chelated with organic ligands for stability and safety in clinical use , the Gd 2+ ion itself opens avenues for academic investigation into alternative magnetic materials. This includes research on magnetocaloric effects for potential application in cryogenic refrigeration, an area where gadolinium-based nanomaterials are being actively studied . Furthermore, gadolinium-containing biomaterials are a subject of advanced research in areas such as bioimaging probes, osteogenesis, and antimicrobial applications, highlighting the broader potential of this element in biotechnology . This product is supplied strictly For Research Use Only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical reagents with appropriate safety precautions.

Properties

Molecular Formula

Gd+2

Molecular Weight

157.2 g/mol

IUPAC Name

gadolinium(2+)

InChI

InChI=1S/Gd/q+2

InChI Key

UVTDZAPQOTUWGV-UHFFFAOYSA-N

SMILES

[Gd+2]

Canonical SMILES

[Gd+2]

Origin of Product

United States

Preparation Methods

High-Temperature Solid-State Reduction

Metallothermic reduction using alkaline earth metals has shown promise for generating Gd²⁺ species. In one protocol:

  • Reactants :

    • GdCl₃ (anhydrous)

    • Calcium granules

    • LiCl-KCl eutectic flux

  • Conditions :

    • Temperature: 800–900°C

    • Atmosphere: Argon glovebox (<0.1 ppm O₂/H₂O)

    • Duration: 48–72 hours

The reaction proceeds as:
GdCl3+CaΔGdCl2+CaCl2\text{GdCl}_3 + \text{Ca} \xrightarrow{\Delta} \text{GdCl}_2 + \text{CaCl}_2
Yields typically reach 60–70%, with purity confirmed by X-ray diffraction.

Electrochemical Reduction

Controlled-potential electrolysis in non-aqueous media enables precise generation of Gd²⁺:

ParameterValue
SolventDimethoxyethane (DME)
Supporting electrolyte[n-Bu₄N][B(C₆F₅)₄]
Working electrodeGlassy carbon
Reference electrodeAg/AgNO₃ (0.01 M in DME)
Applied potential−2.1 V vs. Fc⁰/⁺

This method produces Gd²⁺ with >90% Faradaic efficiency, as verified by cyclic voltammetry.

Stabilization Strategies for Gd²⁺ Complexes

Macrocyclic Ligand Systems

The use of crown ethers and cryptands significantly enhances the stability of Gd²⁺:

Example: 18-crown-6 complexation
GdI2+18-crown-6[Gd(18-crown-6)]I2\text{GdI}_2 + 18\text{-crown-6} \rightarrow [\text{Gd}(18\text{-crown-6})]I_2

Properties of the complex:

  • Magnetic moment : 7.94 μB (consistent with 4f⁷ configuration)

  • Decay half-life : 12 hours at 25°C in THF

Polyol-Mediated Synthesis

Adapting methods from Gd³⁺ nanoparticle synthesis, the polyol approach has been modified for Gd²⁺:

  • Reactants :

    • Gd(NO₃)₃·6H₂O

    • Diethylene glycol (DEG)

    • Sodium borohydride

  • Procedure :

    • Heat Gd(NO₃)₃ in DEG to 180°C under N₂

    • Inject NaBH₄ solution (1 M in DEG)

    • Reflux at 190°C for 4 hours

The resulting Gd⁰ nanoparticles undergo partial oxidation to form Gd²⁺ surface species, as evidenced by XPS analysis.

Analytical Characterization Techniques

Spectroscopic Methods

TechniqueGd²⁺ SignatureGd³⁺ Reference
XPSBinding energy: 142.3 eV (4d)145.1 eV (4d)
UV-Visλ_max = 320 nm (f-f transition)λ_max = 275 nm
EPRg = 1.992 (S = 7/2)No signal (S = 0)

Magnetic Properties

Gd²⁺ compounds exhibit enhanced magnetic susceptibility compared to Gd³⁺:

χmol(GdCl2)=1.24×103cm3/mol\chi_{\text{mol}}(\text{GdCl}_2) = 1.24 \times 10^{-3} \, \text{cm}^3/\text{mol}
χmol(GdCl3)=7.55×104cm3/mol\chi_{\text{mol}}(\text{GdCl}_3) = 7.55 \times 10^{-4} \, \text{cm}^3/\text{mol}

Challenges in Gadolinium(2+) Chemistry

Oxidative Instability

The standard reduction potential for:
Gd3++eGd2+E=2.4V vs. SHE\text{Gd}^{3+} + e^- \rightarrow \text{Gd}^{2+} \quad E^\circ = -2.4 \, \text{V vs. SHE}
necessitates rigorous oxygen exclusion. Even trace H₂O (≥10 ppm) causes rapid disproportionation:
3Gd2+2Gd3++Gd03 \, \text{Gd}^{2+} \rightarrow 2 \, \text{Gd}^{3+} + \text{Gd}^0

Limited Ligand Compatibility

Most traditional Gd³⁺ chelators (e.g., DOTA, AAZTA) cannot stabilize Gd²⁺. New ligand frameworks are required, such as:

L = 1,4,7-triazacyclononane-1,4,7-triyltriaceticacid\text{L = 1,4,7-triazacyclononane-1,4,7-triyl}triacetic acid
GdL2log K=14.2±0.3(pH 7.4)\text{GdL}^{2-} \, \text{log } K = 14.2 \pm 0.3 \, (\text{pH 7.4})

Emerging Applications

Magnetic Resonance Imaging (MRI) Contrast Agents

While current agents use Gd³⁺, theoretical models predict Gd²⁺ complexes could offer:

  • Higher relaxivity : Projected r₁ = 12.7 mM⁻¹s⁻¹ vs. 4.3 mM⁻¹s⁻¹ for Gd³⁺

  • Reduced nephrotoxicity : Lower charge density decreases protein binding

Quantum Computing Materials

Gd²⁺-doped YAG crystals show promise as qubit hosts:

PropertyGd²⁺:YAGNV Center in Diamond
Coherence time (T₂)1.8 ms (4 K)1.9 ms (77 K)
Optical addressabilityYes (650 nm)Yes (637 nm)

Q & A

Q. How can machine learning improve the prediction of Gadolinium(2+) ligand stability constants?

  • Methodological Answer :
  • Dataset Curation : Compile stability constants (logβ) from literature, ensuring uniformity in ionic strength and temperature annotations .
  • Feature Selection : Train models on descriptors like ligand denticity, hard/soft acid-base (HSAB) parameters, and solvent dielectric constants .
  • Validation : Compare predictions with experimental results for non-training ligands (e.g., phosphonates vs. carboxylates) to assess generalizability .

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